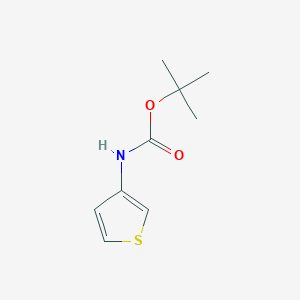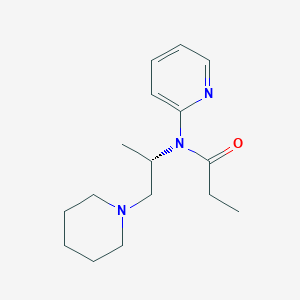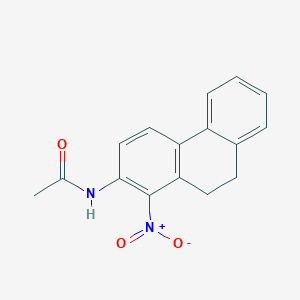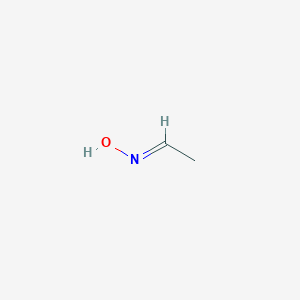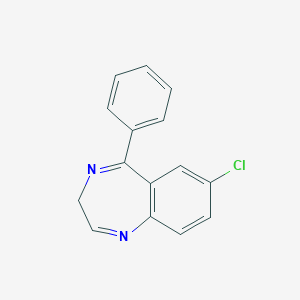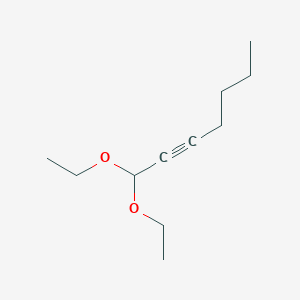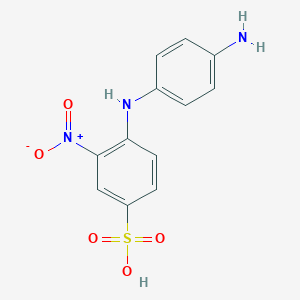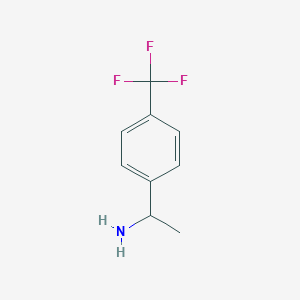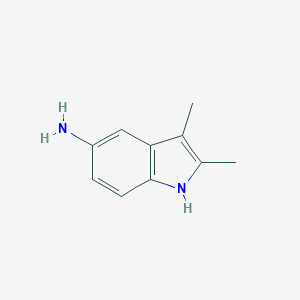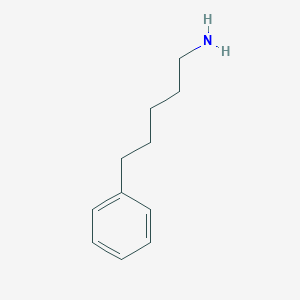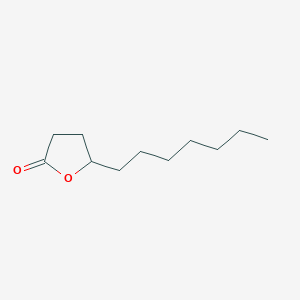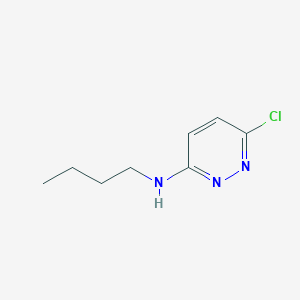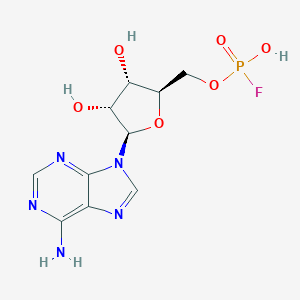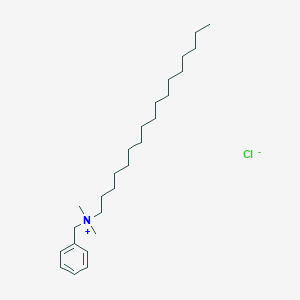![molecular formula C16H16 B092222 Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- CAS No. 1082-12-8](/img/structure/B92222.png)
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a polycyclic aromatic hydrocarbon and is commonly referred to as DCT.
Mechanism Of Action
The mechanism of action of DCT is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
DCT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. In addition, it has been shown to reduce inflammation and oxidative stress in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DCT in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using DCT is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on DCT. One of the areas of interest is the development of DCT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of DCT in combination with other anticancer agents to enhance its therapeutic effects. Furthermore, the potential use of DCT in the treatment of neurodegenerative diseases is an area that requires further investigation.
Synthesis Methods
DCT can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling. The Diels-Alder reaction is the most commonly used method for synthesizing DCT. It involves the reaction between cyclooctadiene and benzyne in the presence of a catalyst such as palladium or platinum.
Scientific Research Applications
DCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and is being studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
1082-12-8 |
|---|---|
Product Name |
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- |
Molecular Formula |
C16H16 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C16H16/c1-2-8-14-10-4-6-12-16(14)15-11-5-3-9-13(15)7-1/h3-6,9-12H,1-2,7-8H2 |
InChI Key |
CZYWAPBZHJZHJD-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
Canonical SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



